(E)-1-(4-nitrophenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione
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Description
(E)-1-(4-nitrophenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of structurally related compounds involves intricate reactions that offer insights into chemical properties and potential applications. For instance, the study of dichotomy in the ring-opening reactions of closely related compounds under different conditions highlights the versatility and reactivity of such molecules, potentially useful in synthesizing novel chemical entities or intermediates for further research (P. Šafár̆ et al., 2000).
Biochemical Evaluation and Biological Activity
Compounds with a similar core structure have been evaluated for their biological activities, indicating the potential of the target compound in biomedicine. For example, analogs have shown inhibitory activity against specific enzymes, suggesting possible therapeutic applications (M. Daly et al., 1986). Furthermore, the synthesis and antibacterial, antifungal, antimalarial, and antitubercular studies of similar compounds reveal their potential in addressing various infectious diseases (S. Haddad et al., 2015).
Material Science and Photophysical Properties
Research into compounds with comparable frameworks has led to the development of materials with unique photophysical properties, such as photochromic fulgimides that exhibit fluorescence. This property is particularly interesting for applications in molecular switches and sensors, where the modulation of light-induced properties is crucial (V. P. Rybalkin et al., 2017).
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-22(2)17-6-4-5-7-18(17)23(3)19(22)12-14-13-20(26)24(21(14)27)15-8-10-16(11-9-15)25(28)29/h4-12,14H,13H2,1-3H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRMRWYQQYIQGI-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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